4-Epianhydrotetracycline hydrochloride

Description

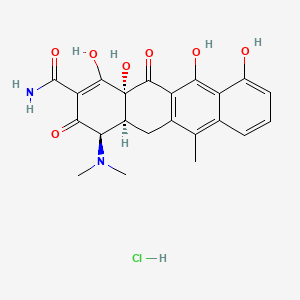

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFAOPCHYIJPHJ-MOMXNFOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873790 | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-65-0 | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Toxicity profile of 4-Epianhydrotetracycline hydrochloride in vitro

An in-depth technical guide on the in vitro toxicity profile of 4-Epianhydrotetracycline hydrochloride.

Introduction

This compound (EATC) is a primary degradation product of the broad-spectrum antibiotic tetracycline.[1][2] Its formation occurs when tetracycline is exposed to acidic conditions, moisture, and elevated temperatures, leading to epimerization and dehydration.[2] Although often considered an impurity in pharmaceutical preparations, EATC is biologically active and is believed to be a significant contributor to the toxicity associated with aged or improperly stored tetracycline products.[1] Some studies suggest its toxicity can be substantially higher than that of the parent compound, depending on the biological system under investigation.[1]

This technical guide provides a comprehensive overview of the available data on the toxicity profile of this compound, with a focus on in vitro and analogous embryotoxicity studies. It summarizes quantitative toxicity data, details relevant experimental protocols, and explores the underlying mechanisms of its toxic action, particularly its effects on mitochondrial function and the induction of oxidative stress.

Quantitative Toxicity Data

| Organism | Endpoint | Concentration / Dose | Exposure Time | Finding | Reference |

| Zebrafish Embryo | Lethal Concentration (LC50) | 29.13 mg/L | 96 hours | Induces lethal effects. | [3] |

| Zebrafish Embryo | Effective Concentration (EC50) | 8.57 mg/L | 96 hours | Causes embryonic malformation. | [3] |

| Zebrafish Embryo | Apoptosis | 20.0 mg/L | 96 hours | Induced apoptosis in 66.67% of embryos. | [3][4] |

| Chick Embryo | Lethal Dose (LD50) | - | - | LD50 was 4.8 times lower than that of tetracycline hydrochloride. | [5] |

| Chick Embryo | Survival Rate | 100 µ g/embryo | To hatching | Resulted in a 12% survival rate, equivalent to 1000 µ g/embryo of tetracycline. | [5] |

Mechanisms of Toxicity

The toxic effects of this compound appear to be multifactorial, primarily revolving around the induction of oxidative stress and apoptosis, with strong indications of underlying mitochondrial dysfunction.

Oxidative Stress and Apoptosis

Exposure to EATC has been shown to disrupt the cellular redox balance. In zebrafish embryos, treatment significantly elevates levels of Reactive Oxygen Species (ROS).[3] This increase in ROS leads to subsequent oxidative damage to cellular macromolecules, as evidenced by higher concentrations of malondialdehyde (MDA), a marker of lipid peroxidation, and protein carbonyl (PC) content, a marker of protein oxidation.[3] The substantial oxidative stress culminates in the activation of programmed cell death pathways, leading to a dose-dependent increase in apoptosis.[3][4]

Mitochondrial Dysfunction

While direct studies on EATC's effect on isolated mitochondria are scarce, the broader class of tetracyclines is known to impair mitochondrial function.[6] The mechanism is thought to stem from the evolutionary link between mitochondria and bacteria. Tetracyclines can inhibit mitochondrial ribosomes, disrupting the translation of mtDNA-encoded proteins that are essential for the oxidative phosphorylation (OXPHOS) system.[6] This leads to a "mitonuclear protein imbalance," causing severe proteotoxic stress within the mitochondria.[6] Such dysfunction is a major source of endogenous ROS production and can trigger the intrinsic apoptotic pathway.[7][8] This proposed mechanism provides a strong biological basis for the oxidative stress and apoptosis observed upon EATC exposure.

References

- 1. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 2. toku-e.com [toku-e.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Embryotoxicity and the immunodepressive action of tetracycline and its epi- and anhydro- derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Tetracycline Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and analysis of tetracycline degradation products. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stability studies. This document delves into the key degradation products, their mechanisms of formation, and the analytical techniques used for their identification and quantification.

Introduction: The Dawn of the Tetracycline Era

The story of tetracyclines began in the 1940s with the discovery of chlortetracycline (Aureomycin) in 1945 by Benjamin Minge Duggar from the soil bacterium Streptomyces aureofaciens. This was followed by the discovery of oxytetracycline (Terramycin). However, it was Lloyd H. Conover, a chemist at Pfizer, who synthesized the parent compound, tetracycline, in 1952 by chemically modifying chlortetracycline.[1][2] This achievement marked the first instance of creating a new antibiotic by structurally modifying a natural product and opened the door to the development of a wide range of tetracycline derivatives.[3][4]

Early in the use of tetracyclines, it was observed that these antibiotics were susceptible to degradation under various conditions, leading to the formation of several transformation products. This instability, particularly in acidic or aged preparations, raised concerns due to the potential for reduced efficacy and increased toxicity.

The Emergence of Degradation Products: A Historical Perspective

The investigation into the stability of tetracyclines and the identification of their degradation products has been an ongoing effort since their initial discovery.

-

Epitetracycline (ETC): The phenomenon of epimerization at the C4 position of the tetracycline molecule was recognized relatively early. A 1961 patent described the spontaneous equilibration of tetracyclines with their 4-epimers in solution at slightly acidic pH values.[5] This reversible process leads to the formation of 4-epitetracycline (ETC), which exhibits significantly lower antibacterial activity than the parent compound.[6] The epimerization of tetracycline is a first-order reversible process that occurs most rapidly between pH 3 and 5.[7]

-

Anhydrotetracycline (ATC): Under strongly acidic conditions (below pH 2), tetracyclines undergo dehydration, leading to the formation of anhydrotetracycline (ATC).[7] This process involves the elimination of a water molecule from the C6 and C5a positions, resulting in the aromatization of the C ring.[8] Anhydrotetracycline is a significant degradation product as it is not only inactive as an antibiotic but has also been implicated in toxic effects.[9]

-

4-Epianhydrotetracycline (EATC): The formation of 4-epianhydrotetracycline (EATC) can occur through two primary pathways: the dehydration of epitetracycline or the epimerization of anhydrotetracycline.[7] EATC is considered a secondary degradation product and is particularly notorious for its toxicity.[8] Studies have shown that this derivative can be significantly more toxic than tetracycline itself.[10][11] The ingestion of outdated tetracycline preparations containing EATC has been linked to Fanconi syndrome, a rare kidney disorder.

The timeline of the discovery and characterization of these degradation products is intertwined with the development of analytical techniques capable of separating and identifying these closely related compounds.

Key Degradation Products and Their Significance

The primary degradation products of tetracycline are formed through epimerization and dehydration reactions.

| Degradation Product | Abbreviation | Formation Condition | Significance |

| 4-Epitetracycline | ETC | Weakly acidic conditions (pH 3-5) | Possesses significantly reduced antibacterial activity compared to tetracycline. |

| Anhydrotetracycline | ATC | Strongly acidic conditions (pH < 2) | Inactive as an antibiotic and has been associated with toxicity. |

| 4-Epianhydrotetracycline | EATC | Dehydration of ETC or epimerization of ATC | Considered a toxic degradation product and has been linked to causing Fanconi syndrome. Its presence in tetracycline formulations is strictly controlled. |

| Other Degradation Products | - | Photocatalysis, oxidation, microbial degradation | Include products from demethylation, ring-opening, and deamination, leading to a loss of antibacterial activity.[12][13][14] |

Experimental Protocols for Analysis

The accurate identification and quantification of tetracycline and its degradation products are crucial for ensuring the safety and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example for the separation of tetracycline and its major degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C8 reversed-phase column (e.g., 100 mm x 3 mm).[7]

-

Mobile Phase: A gradient of acetonitrile and 0.01 M oxalic acid (pH 2.0).[7]

-

Gradient Program:

-

0-5 min: 20% acetonitrile

-

5-16 min: 40% acetonitrile

-

17 min: 30% acetonitrile[7]

-

-

Flow Rate: 0.8 mL/min.[7]

-

Detection: UV detection at 355 nm.[15]

-

Post-Column Derivatization (for fluorescence detection): For enhanced sensitivity, a post-column reagent of magnesium acetate, boric acid, and potassium hydroxide in water can be used, with fluorescence detection at an excitation wavelength of 385 nm and an emission wavelength of 500 nm.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides high selectivity and sensitivity for the analysis of tetracyclines and their metabolites.

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase:

-

A: 5 mM Oxalic acid in water

-

B: 0.1% Formic acid in methanol[16]

-

-

Gradient Program: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.8 mL/min.[16]

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte (Tetracycline, ETC, ATC, EATC) need to be optimized.

-

Quantitative Data on Tetracycline Degradation

The rate of tetracycline degradation is influenced by several factors, including pH, temperature, and exposure to light.

| Parameter | Condition | Observation |

| pH | Acidic (pH < 3) | Promotes the formation of anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC).[7] |

| Slightly Acidic (pH 3-5) | Favors the epimerization to 4-epitetracycline (ETC).[7] | |

| Alkaline (pH > 7) | Leads to the formation of isotetracycline.[15] | |

| Temperature | Increased Temperature | Accelerates the degradation rate. The degradation of tetracycline follows pseudo-first-order kinetics.[7] |

| Light Exposure | UV Irradiation | Induces photodegradation, leading to various transformation products. |

| Reaction with Reactive Species | Hydroxyl Radical (•OH) | The absolute rate constant for the reaction of tetracycline with •OH is approximately (6.3 ± 0.1) x 10⁹ M⁻¹s⁻¹. |

| Solvated Electron (eₐ₋) | The absolute rate constant for the reaction of tetracycline with eₐ₋ is approximately (2.2 ± 0.1) x 10¹⁰ M⁻¹s⁻¹. | |

| Microbial Degradation | Incubation with Cutaneotrichosporon dermatis M503 at 35°C for 7 days | Approximately 73% degradation of tetracycline was observed.[14] |

Visualizing Tetracycline Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of tetracycline and a typical experimental workflow for its analysis.

Tetracycline Degradation Pathways

References

- 1. invent.org [invent.org]

- 2. Lloyd Conover - Wikipedia [en.wikipedia.org]

- 3. Lloyd Conover, Inventor of Groundbreaking Antibiotic Tetracycline, Dies at 93 | Hacker News [news.ycombinator.com]

- 4. Lloyd Conover | Lemelson [lemelson.mit.edu]

- 5. The Development of Third-Generation Tetracycline Antibiotics and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 8. Tetracyclines- Ravisankar- Medicinal chemistry, Definition,classification,SAR,Mechanism of action, Side effects, uses. | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. symposium.foragerone.com [symposium.foragerone.com]

- 11. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Degradation of tetracycline antibiotics: Mechanisms and kinetic studies for advanced oxidation/reduction processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 4-Epianhydrotetracycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the detection and quantification of 4-Epianhydrotetracycline hydrochloride (EATC), a toxic degradation product of tetracycline.[1][2] The described High-Performance Liquid Chromatography (HPLC) method is an improvement upon older, antiquated methods, offering enhanced speed, resolution, and safety by avoiding hazardous solvents like dimethylformamide.[1][2] This method is crucial for the quality control of tetracycline hydrochloride drug products. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for sample and standard preparation, chromatographic conditions, and data analysis.

Introduction

Tetracycline is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1][3] However, it can degrade to form 4-Epianhydrotetracycline (EATC), a toxic impurity.[1][2] Therefore, monitoring the levels of EATC in tetracycline hydrochloride products is a critical aspect of quality control in the pharmaceutical industry. The United States Pharmacopeia (USP) has historically prescribed methods for this analysis, but many are now considered outdated.[1][2] Modern HPLC methods offer significant advantages, including faster run times, better resolution, reduced waste, and the use of less hazardous organic solvents.[2] This document details a robust and validated HPLC method for the accurate determination of EATC.

Experimental Protocols

Materials and Reagents

-

This compound (EATC) Certified Reference Material (CRM)

-

Tetracycline hydrochloride Reference Standard (RS)

-

Acetonitrile (HPLC grade)

-

Ammonium dihydrogen orthophosphate

-

Orthophosphoric acid

-

Deionized (DI) water

-

0.45 µm nylon membrane filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

-

pH meter

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | Acclaim™ Polar Advantage II (PA2), 4.6 × 150 mm, 3 µm |

| Mobile Phase A | 20 mM Ammonium dihydrogen orthophosphate, pH 2.2 |

| Mobile Phase B | 50% Acetonitrile in 20 mM Ammonium dihydrogen orthophosphate, pH 2.2 |

| Gradient | Refer to the detailed gradient table below |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Autosampler Temperature | 4 °C |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 5.0 | 70 | 30 |

| 5.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Preparation of Solutions

Mobile Phase A (20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2):

-

Dissolve 2.3 g of ammonium dihydrogen orthophosphate in 700 mL of DI water.[1]

-

Transfer the solution to a 1 L volumetric flask and bring it to volume with DI water.[1]

-

Adjust the pH to 2.2 with orthophosphoric acid.[1]

-

Filter the solution through a 0.2 µm filter.[1]

Mobile Phase B (50% Acetonitrile in 20 mM Ammonium Dihydrogen Orthophosphate, pH 2.2):

-

Mix 500 mL of acetonitrile with 500 mL of Mobile Phase A.[1]

-

Filter the mixture through a 0.2 µm filter.[1]

Diluent (0.1% Phosphoric Acid):

-

Add 1 mL of orthophosphoric acid to 1 L of DI water and mix well.

Standard Stock Solution (EATC):

-

Accurately weigh 10 mg of this compound CRS into a 10 mL volumetric flask.[1]

-

Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved.[1]

-

Bring to volume with Mobile Phase A and mix well.[1]

Working Standard Solutions (EATC):

-

Prepare a series of working standard solutions by diluting the EATC stock standard solution with Mobile Phase A to achieve concentrations ranging from 50% to 150% of the acceptance criteria specified in the relevant USP monographs.[4][5]

Sample Preparation (Tetracycline Hydrochloride Capsules):

-

Accurately weigh the contents of 20 capsules and calculate the average weight.

-

Weigh a portion of the powdered capsule contents equivalent to one capsule and transfer it to a 1 L volumetric flask.

-

Add approximately 500 mL of Mobile Phase A and sonicate for at least 10 minutes to dissolve.

-

Once dissolved, dilute to volume with Mobile Phase A and mix well.

-

Filter an aliquot of the solution through a 0.45 µm nylon filter into an HPLC vial, discarding the first 0.5 mL.[6]

Data Presentation

The performance of this HPLC method is summarized in the table below.

| Parameter | Result |

| Linearity Range (EATC) | 50-150% of acceptance criteria (r > 0.997)[4][5] |

| Limit of Quantification (LOQ) for EATC | 0.1 µg/mL[4] |

| Precision (RSD) | < 2% |

| Accuracy (% Recovery) | 99-101%[5] |

Visualizations

Caption: Experimental workflow for HPLC detection of EATC.

Conclusion

The described HPLC method provides a reliable and efficient means for the detection and quantification of this compound in tetracycline drug products. This method is specific, precise, accurate, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of a modern column and mobile phase composition ensures improved performance and safety compared to older pharmacopeial methods.

References

Application of 4-Epianhydrotetracycline Hydrochloride in Veterinary Medicine Research: A Review of Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Epianhydrotetracycline hydrochloride (4-EATC) is primarily recognized as a major degradation product of tetracycline, a broad-spectrum antibiotic widely used in both human and veterinary medicine. While the parent compound, tetracycline, has extensive applications in treating bacterial infections in livestock, poultry, and companion animals, the direct application of 4-EATC in veterinary medicine is not established. Research has predominantly focused on its role as a contaminant or degradation product in pharmaceutical preparations and the environment. Notably, studies suggest that some degradation products of tetracyclines may exhibit lower antibacterial activity but higher toxicity than the parent compounds, raising concerns for animal health and food safety.[1][2]

This document provides a summary of the current research on 4-EATC and related tetracycline degradation products, focusing on aspects relevant to veterinary medicine. It includes available quantitative data, experimental protocols from pertinent studies, and visualizations of relevant biological and experimental processes. The aim is to inform researchers and professionals about the existing knowledge and highlight the significant research gaps regarding the pharmacokinetics, pharmacodynamics, and toxicology of 4-EATC in veterinary species.

Quantitative Data Summary

The direct investigation of 4-EATC's efficacy or toxicity in veterinary species is limited. However, research on the interaction of tetracycline and its degradation products with bovine serum albumin (BSA), a key protein in cattle, provides insights into their potential biological activity. The following table summarizes the binding affinities of tetracycline (TC), anhydrotetracycline (ATC), and epitetracycline (ETC) to BSA.

| Compound | Binding Constant (K a ) at 298 K (L·mol⁻¹) | Number of Binding Sites (n) at 298 K |

| Tetracycline (TC) | 1.15 x 10⁵ | 1.06 |

| Anhydrotetracycline (ATC) | 2.59 x 10⁵ | 1.11 |

| Epitetracycline (ETC) | 0.89 x 10⁵ | 1.04 |

Data sourced from a study on the interactions between tetracycline, its degradation products, and bovine serum albumin.[3]

Signaling Pathways and Logical Relationships

The primary mechanism of action for tetracycline antibiotics involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. However, the toxicological pathways of its degradation products, such as 4-EATC, are not as well-defined. Research in zebrafish embryos suggests that 4-EATC can induce apoptosis and increase levels of reactive oxygen species (ROS), indicating a potential for oxidative stress-related toxicity.

Figure 1: Postulated toxicity pathway of this compound.

Experimental Protocols

While no protocols for the direct application of 4-EATC in veterinary medicine exist, the following are methodologies used in research to study tetracycline degradation products.

Protocol 1: Analysis of Tetracycline Degradation Product Interaction with Bovine Serum Albumin (BSA)

This protocol is adapted from a study investigating the binding of tetracycline and its degradation products to BSA.[3]

Objective: To determine the binding affinity and interaction mechanism of 4-EATC and other tetracycline degradation products with BSA.

Materials:

-

Bovine Serum Albumin (BSA) solution (1.0 x 10⁻⁵ mol·L⁻¹)

-

This compound (4-EATC) solution

-

Tris-HCl buffer (pH 7.4)

-

Fluorescence spectrophotometer

-

UV-Vis spectrophotometer

Methodology:

-

Preparation of Solutions: Prepare stock solutions of BSA and 4-EATC in Tris-HCl buffer.

-

Fluorescence Spectroscopy:

-

Titrate a fixed concentration of BSA solution with varying concentrations of 4-EATC solution.

-

Measure the fluorescence emission spectra of BSA in the absence and presence of 4-EATC at different temperatures (e.g., 298 K, 310 K).

-

The excitation wavelength for BSA is typically 280 nm, and the emission is recorded in the range of 300-450 nm.

-

-

Data Analysis:

-

Use the Stern-Volmer equation to analyze the fluorescence quenching data and determine the quenching mechanism.

-

Calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation.

-

-

UV-Vis Spectroscopy:

-

Record the UV-Vis absorption spectra of BSA in the presence of increasing concentrations of 4-EATC to observe any changes in the protein's conformation.

-

-

Molecular Docking (Computational):

-

Use molecular docking software to simulate the interaction between 4-EATC and the crystal structure of BSA.

-

Identify the potential binding sites and the types of interactions (e.g., hydrogen bonds, van der Waals forces).

-

Figure 2: Experimental workflow for studying protein-antibiotic interaction.

Application Notes

-

Research Context: 4-EATC should currently be considered a marker for tetracycline degradation rather than a therapeutic agent in veterinary medicine. Its presence in veterinary drug formulations or animal-derived food products may indicate improper storage or processing.

-

Toxicological Concerns: The potential for increased toxicity of tetracycline degradation products warrants further investigation.[2][3] Future research should focus on the in vivo toxicity of 4-EATC in relevant veterinary species, including studies on its effects on the liver, kidneys, and reproductive systems.

-

Analytical Standard: 4-EATC hydrochloride is commercially available as a certified reference material. Its primary application in a research setting is as an analytical standard for the detection and quantification of tetracycline degradation in pharmaceutical and environmental samples.

-

Future Research Directions: There is a clear need for studies to evaluate the pharmacokinetic profile of 4-EATC in livestock and poultry. Understanding its absorption, distribution, metabolism, and excretion is crucial for assessing its potential impact on animal health and the safety of animal products. Furthermore, investigating its antimicrobial activity against a broader range of veterinary pathogens could reveal if it retains any clinically relevant efficacy.

Conclusion

The current body of scientific literature does not support the direct application of this compound in veterinary medicine. Instead, the focus remains on its role as a potentially toxic degradation product of tetracycline. For researchers, scientists, and drug development professionals, the priority should be to further investigate the toxicological profile of 4-EATC in target animal species and to develop analytical methods for its monitoring in veterinary products and the food chain. The provided protocols and data serve as a foundation for understanding the current state of knowledge and guiding future research in this area.

References

Application Note and Protocol: Preparation of a Standard Solution of 4-Epianhydrotetracycline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of standard solutions of 4-Epianhydrotetracycline hydrochloride, a critical degradation product of tetracycline.[1][] As an important reference standard for monitoring the stability and purity of tetracycline-based pharmaceuticals, accurate preparation of these solutions is essential for reliable analytical testing.[][3] This protocol outlines the necessary materials, safety precautions, and a step-by-step procedure for creating both stock and working standard solutions.

Chemical and Physical Properties

This compound is a yellow, solid powder.[1] It is a degradation product that can form in tetracycline samples, particularly in warm, moist, or acidic conditions.[1] Key quantitative data is summarized below.

| Property | Value | Source |

| CAS Number | 4465-65-0 | [1][4][5][6] |

| Molecular Formula | C₂₂H₂₂N₂O₇ · HCl | [4] |

| Molecular Weight | 462.88 g/mol | [4][6] |

| Appearance | Yellow Solid Powder | [1] |

| Purity (Typical) | ≥90.0% (HPLC) | [1] |

| Storage Temperature | -20°C or 2-8°C, Protect from light | [1][7] |

Experimental Protocols

This section details the methodology for preparing a primary stock solution and subsequent working solutions of this compound.

Materials and Equipment

-

Chemicals:

-

Equipment:

-

Analytical balance (readable to 0.01 mg)

-

Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Calibrated micropipettes (e.g., P1000, P200)

-

Vortex mixer

-

Sonicator bath

-

Amber glass vials for storage

-

Syringe filters (0.22 µm), if sterile filtration is required[9]

-

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

This material should be considered hazardous; avoid inhalation, ingestion, or contact with skin and eyes.[10]

-

Review the Safety Data Sheet (SDS) for this compound before beginning work.

Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. Calculations should be adjusted based on the purity of the reference standard as indicated on its Certificate of Analysis.

-

Equilibration: Remove the this compound container from its storage location (-20°C or 2-8°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

-

Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper or directly into a 10 mL Class A volumetric flask. Record the exact weight.

-

Solubilization: Add approximately 5-7 mL of the chosen solvent (e.g., Methanol or DMSO) to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or sonicate the flask for 2-5 minutes to ensure complete dissolution.

-

Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the prepared stock solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the stock solution at -20°C, protected from light. The stability of tetracycline-class solutions can be limited, often lasting less than two weeks in some conditions.[11] It is recommended to prepare fresh solutions frequently.

Preparation of Working Solutions (Example: 10 µg/mL)

Working solutions are prepared by diluting the stock solution.

-

Calculation: Use the formula C₁V₁ = C₂V₂ to determine the required volume of the stock solution.

-

C₁ = Concentration of stock solution (1000 µg/mL)

-

V₁ = Volume of stock solution to be transferred (?)

-

C₂ = Desired concentration of working solution (10 µg/mL)

-

V₂ = Final volume of working solution (e.g., 10 mL)

-

V₁ = (C₂V₂) / C₁ = (10 µg/mL * 10 mL) / 1000 µg/mL = 0.1 mL or 100 µL

-

-

Dilution: Transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask using a calibrated micropipette.

-

Final Volume: Dilute to the calibration mark with the same solvent used for the stock solution.

-

Homogenization and Storage: Cap the flask, invert several times to mix, and transfer to a labeled amber vial. Store under the same conditions as the stock solution.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the preparation of the standard solution.

Caption: Workflow for preparing standard solutions.

References

- 1. toku-e.com [toku-e.com]

- 3. 4-EPI-ANHYDROTETRACYCLINE HYDROCHLORIDE | 4465-65-0 [chemicalbook.com]

- 4. This compound CRS [lgcstandards.com]

- 5. This compound | C22H23ClN2O7 | CID 54682545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-差向脱水四环素 盐酸盐 - (4R,4aS [sigmaaldrich.cn]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. journals.mu-varna.bg [journals.mu-varna.bg]

- 9. goldbio.com [goldbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Tetracycline Stock Solution [novoprolabs.com]

Application Notes: Determining the Cytotoxicity of 4-Epianhydrotetracycline Using Cell-Based Assays

Introduction

4-Epianhydrotetracycline (EATC) is a primary degradation product of the broad-spectrum antibiotic, tetracycline.[1][] The formation of EATC can occur under certain storage conditions and is of concern due to its potential toxicity.[] Preliminary studies have indicated that EATC exhibits cytotoxic effects and can induce apoptosis in cells.[3][4] Therefore, robust and reliable methods are required to quantify the cytotoxic potential of EATC for risk assessment and in drug development processes where tetracycline-based compounds are utilized. This application note provides detailed protocols for three common cell-based assays to determine the cytotoxicity of 4-Epianhydrotetracycline: the MTT, LDH, and Neutral Red Uptake assays.

Key Concepts in Cytotoxicity Testing

Cell-based cytotoxicity assays are fundamental tools in toxicology and drug discovery.[5][6] They provide quantitative data on the adverse effects of a test compound on cellular health. The choice of assay depends on the specific cellular function being interrogated.[5]

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[8][9]

-

LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell membrane integrity.[10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[12][13]

-

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15]

Data Presentation

The following tables summarize example data obtained from the described cytotoxicity assays after treating a hypothetical cell line with varying concentrations of 4-Epianhydrotetracycline for 24 hours.

Table 1: MTT Assay - Cell Viability

| 4-EATC Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 5 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.63 ± 0.04 | 50.4 |

| 25 | 0.31 ± 0.03 | 24.8 |

| 50 | 0.15 ± 0.02 | 12.0 |

| 100 | 0.08 ± 0.01 | 6.4 |

Table 2: LDH Assay - Cytotoxicity

| 4-EATC Concentration (µM) | LDH Activity (Absorbance at 490 nm) | % Cytotoxicity |

| 0 (Control) | 0.12 ± 0.01 | 0 |

| 1 | 0.15 ± 0.02 | 5.2 |

| 5 | 0.28 ± 0.03 | 26.7 |

| 10 | 0.55 ± 0.04 | 71.7 |

| 25 | 0.89 ± 0.06 | 128.3 |

| 50 | 1.15 ± 0.07 | 171.7 |

| 100 | 1.20 ± 0.08 | 180.0 |

Table 3: Neutral Red Uptake Assay - Cell Viability

| 4-EATC Concentration (µM) | Absorbance (540 nm) | % Cell Viability |

| 0 (Control) | 0.98 ± 0.07 | 100 |

| 1 | 0.92 ± 0.06 | 93.9 |

| 5 | 0.75 ± 0.05 | 76.5 |

| 10 | 0.51 ± 0.04 | 52.0 |

| 25 | 0.24 ± 0.03 | 24.5 |

| 50 | 0.11 ± 0.02 | 11.2 |

| 100 | 0.06 ± 0.01 | 6.1 |

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methods for assessing cell viability.[8][16][17]

Materials:

-

96-well cell culture plates

-

Selected cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

4-Epianhydrotetracycline (EATC) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of EATC in complete culture medium. Remove the old medium from the wells and add 100 µL of the EATC dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve EATC).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol is based on standard procedures for measuring LDH release.[10][11][18]

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

4-Epianhydrotetracycline (EATC) stock solution

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided in the kit or 1% Triton X-100)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Positive Control (Maximum LDH Release): To the remaining cells in the original plate, add 10 µL of lysis buffer to each well designated as the positive control. Incubate for 15 minutes at 37°C. Centrifuge the plate and collect 50 µL of the supernatant.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate containing the supernatants.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of control) / (Absorbance of positive control - Absorbance of control)] x 100

Protocol 3: Neutral Red Uptake Assay

This protocol follows established guidelines for the neutral red uptake assay.[14][15][19]

Materials:

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

4-Epianhydrotetracycline (EATC) stock solution

-

Neutral Red solution (e.g., 50 µg/mL in PBS)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

PBS

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well.

-

Incubation: Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to take up the dye.

-

Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS.

-

Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes on a plate shaker to extract the dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Visualizations

Caption: Experimental workflow for determining the cytotoxicity of 4-Epianhydrotetracycline.

Caption: A generalized intrinsic apoptosis signaling pathway potentially induced by EATC.

References

- 1. sourcewatch.org [sourcewatch.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. goldbio.com [goldbio.com]

- 10. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 13. LDH cytotoxicity assay [protocols.io]

- 14. qualitybiological.com [qualitybiological.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Application Notes and Protocols for 4-Epianhydrotetracycline Hydrochloride in Pharmaceutical Quality Control

Introduction

4-Epianhydrotetracycline hydrochloride (EATC-HCl) is a critical reference standard for quality control in the pharmaceutical manufacturing of tetracycline-based antibiotics. It is a degradation product of tetracycline and its presence in pharmaceutical formulations is an indicator of product stability and purity. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide certified reference standards for EATC-HCl to ensure accurate quantification of this impurity in drug substances and products.[1] This document provides detailed application notes and protocols for the use of this compound in a research and quality control setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 4465-65-0 |

| Molecular Formula | C22H22N2O7 · HCl |

| Molecular Weight | 462.88 g/mol [2] |

| Appearance | Powder[3] |

| Storage Temperature | 2-8°C |

Application in Quality Control

The primary application of this compound is as a reference standard in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the EATC impurity in tetracycline hydrochloride and its dosage forms. The presence of EATC is strictly regulated as it is considered a toxic degradation product.[4][5]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of standard solutions of this compound for use in HPLC analysis.

Materials:

-

This compound (USP or EP Reference Standard)[1]

-

Tetracycline hydrochloride (USP or EP Reference Standard)

-

Anhydrotetracycline hydrochloride (USP or EP Reference Standard)

-

Epitetracycline hydrochloride (USP or EP Reference Standard)

-

Mobile Phase A (e.g., 20 mM NH4H2PO4, pH 2.2)[4]

-

Mobile Phase B (e.g., 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2)[4]

-

Volumetric flasks

-

Pipettes

-

Ultrasonic bath

Procedure:

-

EATC-HCl Stock Standard Solution: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Add approximately 5 mL of Mobile Phase A and sonicate until completely dissolved. Bring to volume with Mobile Phase A and mix well.[4]

-

Tetracycline-HCl Stock Standard Solution: Accurately weigh 52.6 mg of Tetracycline hydrochloride into a 50 mL volumetric flask. Add approximately 25 mL of Mobile Phase A and sonicate until completely dissolved. Bring to volume with Mobile Phase A and mix well.[4]

-

System Suitability Solution: To ensure the chromatographic system can adequately separate the main component from its related substances, a system suitability solution is prepared. This solution typically contains tetracycline hydrochloride and its key impurities. For example, a solution can be prepared containing 25 µg/mL each of tetracycline hydrochloride, epitetracycline hydrochloride, this compound, and anhydrotetracycline hydrochloride.[6]

Protocol 2: HPLC Method for the Determination of 4-Epianhydrotetracycline in Tetracycline Hydrochloride

This protocol outlines a typical HPLC method for the separation and quantification of EATC-HCl in tetracycline hydrochloride samples. Modern methods aim to replace older techniques that used hazardous solvents like dimethylformamide.[4][5]

Instrumentation:

-

HPLC system with a diode array detector[6]

-

Reversed-phase C18 column (e.g., YMC-Pack ODS-AQ, 250 mm × 4.6 mm, 5 µm)[6] or a polar-embedded stationary phase column (e.g., Acclaim™ Polar Advantage II, 4.6 × 150 mm, 3 µm)[4]

Chromatographic Conditions:

| Parameter | Condition |

| Column Temperature | 50°C[6] |

| Mobile Phase | Gradient elution with Mobile Phase A (e.g., 20 mM NH4H2PO4, pH 2.2) and Mobile Phase B (e.g., 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2)[4] |

| Flow Rate | 1 mL/min[6] |

| Detection Wavelength | 280 nm[4][6] |

| Injection Volume | Appropriate volume for the system |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Inject the System Suitability Solution to verify the performance of the system. The resolution between critical pairs of peaks should meet the specified criteria.

-

Inject the prepared standard and sample solutions.

-

Identify the 4-Epianhydrotetracycline peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of 4-Epianhydrotetracycline in the sample by comparing the peak area with the peak area of the standard. The acceptance criteria for 4-epianhydrotetracycline in tetracycline hydrochloride capsules is typically not more than 3.0%.[6]

Signaling Pathways and Experimental Workflows

Tetracycline Degradation Pathway

Tetracycline can degrade under various stress conditions such as acid, base, heat, and light, leading to the formation of several degradation products, including the toxic 4-Epianhydrotetracycline.[7][8]

Caption: Formation of 4-Epianhydrotetracycline from Tetracycline.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of tetracycline hydrochloride for the presence of 4-Epianhydrotetracycline.

Caption: Workflow for EATC-HCl quantification in pharmaceutical samples.

Quantitative Data Summary

The following table summarizes typical parameters from a validated HPLC method for the analysis of tetracycline and its related substances.

| Parameter | Tetracycline HCl | 4-Epianhydrotetracycline HCl |

| Linearity Range | 80% to 160% of assay concentration (0.1 mg/mL) | 50% to 150% of acceptance criteria (NMT 3.0%) |

| Correlation Coefficient (r) | >0.9998 | >0.997 |

| Recovery | 99% to 101% | Not specified |

| RSD (Precision) | < 0.6% | Not specified |

| LOD | Not specified | 0.02% of drug substance (by NACE) |

| LOQ | Not specified | Not specified |

| NMT: Not More Than; NACE: Non-Aqueous Capillary Electrophoresis[6] |

This information is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the application of this compound in pharmaceutical quality control. The provided protocols and data serve as a starting point for method development and validation in a laboratory setting.

References

- 1. [this compound (50 mg)] - CAS [4465-65-0] [store.usp.org]

- 2. This compound | C22H23ClN2O7 | CID 54682545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermo Scientific Chemicals this compound, can be used as a secondary standard | Fisher Scientific [fishersci.ca]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Troubleshooting & Optimization

Improving the resolution between tetracycline and 4-Epianhydrotetracycline peaks

Welcome to the Technical Support Center for chromatographic analysis of tetracycline and its related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the separation of tetracycline and its primary degradant, 4-epianhydrotetracycline.

Troubleshooting Guide: Improving Peak Resolution

Issue: Poor resolution between tetracycline and 4-epianhydrotetracycline peaks.

This is a common challenge in the analysis of tetracycline due to the structural similarity of 4-epianhydrotetracycline, a toxic degradation product.[1][2] The United States Pharmacopeia (USP) mandates a resolution of not less than 1.2 between these two peaks.[1][3] Below are several strategies to improve resolution.

Mobile Phase Optimization

The composition and pH of the mobile phase are critical factors influencing selectivity and resolution.

-

Low pH: Maintaining a low pH is crucial for good separation. A pH of around 2.2 to 2.5 is commonly used.[1][4][5] This can be achieved using buffers such as ammonium dihydrogen phosphate or phosphoric acid.[1][6]

-

Organic Modifier: Acetonitrile is a frequently used organic modifier. The concentration gradient of acetonitrile plays a significant role in achieving separation.[4][6]

-

Additives: Some methods employ additives like oxalic acid, which can help to reduce peak tailing by chelating with any residual metal ions in the system or on the column that can interact with the tetracyclines.[7]

Stationary Phase Selection

The choice of HPLC column (stationary phase) significantly impacts the separation.

-

C8 and C18 Columns: While traditional C8 and C18 columns can be used, modern columns with smaller particle sizes (e.g., 3 µm or 2.2 µm) and different selectivities often provide better results.[1][4][6]

-

Polar-Embedded Columns: Columns with polar-embedded stationary phases, such as the Acclaim PA2, have shown excellent performance in separating tetracycline and 4-epianhydrotetracycline.[1][2] These columns offer different selectivity compared to standard C8 or C18 phases and can be operated under highly aqueous conditions.[2]

-

Phenyl Columns: A microparticulate phenyl column has also been successfully used to separate tetracycline epimers.[5]

Method Parameters

-

Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is generally necessary to achieve adequate separation of tetracycline from its impurities.[2][4][6]

-

Temperature Control: Maintaining a controlled temperature for the column and the autosampler is important. Tetracyclines can degrade in solution, and controlling the temperature (e.g., at 4°C in the autosampler) can minimize the formation of degradation products during the analysis.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between tetracycline and 4-epianhydrotetracycline important?

A1: 4-epianhydrotetracycline is a toxic degradation product of tetracycline.[1][2] Therefore, it is crucial to accurately quantify its presence in tetracycline drug products to ensure safety and efficacy. Poor resolution can lead to inaccurate quantification of this impurity.

Q2: My tetracycline peak is tailing. What could be the cause and how can I fix it?

A2: Peak tailing for tetracyclines can be caused by interactions with active sites on the silica packing material or with metal contamination in the HPLC system. Using a high-purity silica column and a mobile phase with chelating agents like oxalic acid can help to mitigate this issue.[7] Operating at a low pH also helps to reduce silanol interactions.

Q3: Can I use UHPLC to improve my separation and reduce run time?

A3: Yes, transferring a method from HPLC to UHPLC can significantly reduce run time while maintaining or even improving resolution. For instance, a method was successfully transferred from an 8-minute HPLC run to a 2-minute UHPLC run using a column with smaller particles.[1][2]

Q4: What is a typical diluent for preparing tetracycline samples and standards?

A4: To minimize degradation, it is recommended to use a diluent that helps to stabilize tetracycline. A 0.1% phosphoric acid solution has been shown to be an effective diluent, retarding the degradation of tetracycline and 4-epianhydrotetracycline in solution.[6]

Experimental Protocols and Data

Below are examples of successful experimental conditions for the separation of tetracycline and 4-epianhydrotetracycline.

Method 1: HPLC with Polar-Embedded Column

This method utilizes a polar-embedded column to achieve high resolution.

| Parameter | Value |

| Column | Acclaim PA2, 3 µm, 4.6 x 150 mm |

| Mobile Phase A | 20 mM Ammonium Dihydrogen Phosphate, pH 2.2 |

| Mobile Phase B | 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2 |

| Gradient | Refer to specific application notes for gradient details. |

| Flow Rate | 1.0 mL/min |

| Detection | 280 nm |

| Resolution (Rs) | 20.8 |

Data sourced from Thermo Fisher Scientific Application Note 288.[1]

Method 2: UHPLC for Fast Analysis

This method is a transfer of the HPLC method to a UHPLC system for faster analysis.

| Parameter | Value |

| Column | Acclaim PA2, 2.2 µm, 2.1 x 100 mm |

| Mobile Phase A | 20 mM Ammonium Dihydrogen Phosphate, pH 2.2 |

| Mobile Phase B | 50% Acetonitrile in 20 mM NH4H2PO4, pH 2.2 |

| Gradient | Scaled from HPLC method. |

| Flow Rate | Refer to specific application notes for details. |

| Detection | 280 nm |

| Resolution (Rs) | 19.9 |

Data sourced from Thermo Fisher Scientific Application Note 288.[1]

Method 3: Improved HPLC with C18 Column

An improved method using a C18 column with a phosphate buffer.

| Parameter | Value |

| Column | Octadecylsilane bonded on 10 µm silica gel, 30 cm long |

| Mobile Phase | Linear gradient from 10% to 60% acetonitrile in 0.02 M phosphate buffer, pH 2.5 |

| Flow Rate | 1.0 mL/min |

| Run Time | Approximately 16 minutes |

| Improvement | 150% improvement in resolution between 4-epitetracycline and tetracycline, and 250% between 4-epianhydrotetracycline and anhydrotetracycline compared to the original method. |

Data sourced from Tsuji, K., & Robertson, J. H. (1976). J Pharm Sci, 65(3), 400-4.[4]

Visualized Workflows

Caption: General workflow for HPLC analysis of tetracycline and its impurities.

Caption: Troubleshooting logic for improving peak resolution.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of tetracycline in pharmaceutical preparations by improved high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Separation and quantitation of chlortetracycline, 4-epitetracycline, 4-epianhydrotetracycline, and anhydrotetracycline in tetracycline by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. obrnutafaza.hr [obrnutafaza.hr]

Minimizing the formation of 4-Epianhydrotetracycline during tetracycline storage

Welcome to the Technical Support Center for Tetracycline. This resource is designed for researchers, scientists, and drug development professionals to minimize the formation of the primary degradation product, 4-Epianhydrotetracycline (EATC), during the storage and handling of tetracycline.

Troubleshooting Guide: Unexpected Tetracycline Degradation

Encountering higher than expected levels of 4-Epianhydrotetracycline (EATC) in your tetracycline samples can compromise experimental results and product stability. This guide will help you identify and resolve potential causes of degradation.

| Observation | Potential Cause | Recommended Action |

| High EATC levels in freshly prepared solutions | Acidic pH of the solvent or buffer | Immediately measure the pH of your solution. Tetracycline degradation to EATC is significantly accelerated in acidic conditions, particularly below pH 4. Adjust the pH to a neutral or slightly alkaline range (pH 6-8) using appropriate buffers if your experimental conditions allow. |

| Increased EATC formation over a short period at room temperature | Elevated ambient temperature | Review the temperature logs for your laboratory and storage areas. Even short-term exposure to elevated temperatures can increase the rate of EATC formation. Store tetracycline solutions and solid material in a temperature-controlled environment, ideally refrigerated (2-8°C) or as specified by the manufacturer. |

| Degradation observed in solid tetracycline | High humidity in storage environment | Check the relative humidity of your storage area. Tetracycline is susceptible to hydrolysis, which can be a precursor to EATC formation, especially in the presence of moisture. Store solid tetracycline in a desiccator or a controlled-humidity environment. Ensure containers are tightly sealed. |

| Discoloration (yellow to brown) and high EATC levels | Exposure to light | Protect tetracycline, both in solid form and in solution, from light. Use amber vials or wrap containers in aluminum foil. Photodegradation can contribute to the formation of various degradation products, including EATC. |

| Inconsistent EATC levels between batches | Variability in formulation excipients | If you are working with formulated tetracycline, certain excipients can affect the local pH and moisture content, influencing stability. Review the composition of your formulation and consider the compatibility of all components with tetracycline. |

Frequently Asked Questions (FAQs)

Q1: What is 4-Epianhydrotetracycline (EATC) and why is it a concern?

A1: 4-Epianhydrotetracycline (EATC) is a major degradation product of tetracycline. It is formed through a chemical transformation involving the loss of a water molecule and a change in the spatial arrangement of a portion of the tetracycline molecule (epimerization at carbon 4), leading to an aromatized B ring.[1] EATC is a significant concern because it lacks the antibiotic activity of tetracycline and is associated with toxicity.[1] Its presence can indicate instability of the tetracycline product and may compromise experimental results or therapeutic efficacy.

Q2: What are the primary factors that accelerate the formation of EATC?

A2: The formation of EATC is primarily accelerated by:

-

Acidic pH: The degradation of tetracycline to EATC is significantly faster in acidic conditions.

-

High Temperature: Elevated temperatures increase the rate of the chemical reactions that lead to EATC formation.

-

Moisture: The presence of water can facilitate the degradation process.

-

Light: Exposure to light, particularly UV light, can promote the degradation of tetracycline.

Q3: How can I minimize EATC formation during short-term storage of tetracycline solutions for my experiments?

A3: For short-term storage (i.e., during the course of an experiment), it is recommended to:

-

Prepare solutions fresh whenever possible.

-

Use buffers to maintain a neutral or slightly alkaline pH (6-8).

-

Keep solutions on ice or refrigerated (2-8°C).

-

Protect solutions from light by using amber vials or covering them with foil.

Q4: What are the recommended long-term storage conditions for solid tetracycline?

A4: For long-term storage, solid tetracycline should be stored in a cool, dry, and dark place.[2][3] Specific recommendations are:

-

Temperature: Refrigerated (2-8°C).

-

Humidity: In a desiccator or low-humidity environment.

-

Light: In a light-resistant, tightly sealed container.[2][3]

-

Inert Atmosphere: For maximum stability, storing under an inert gas like argon can be beneficial.[2][3]

Q5: Is it possible to reverse the formation of EATC back to tetracycline?

A5: The formation of anhydro-tetracyclines like EATC involves an irreversible dehydration step. Therefore, it is not possible to reverse this degradation reaction under normal laboratory conditions. The focus must be on preventing its formation.

Quantitative Data on EATC Formation

The rate of 4-epianhydrotetracycline (EATC) formation is highly dependent on environmental conditions. The following tables summarize the impact of temperature and pH on tetracycline degradation.

Table 1: Effect of Temperature on Tetracycline Degradation

| Temperature | Condition | Observation |

| 133°C | Heat treatment of meat and bone meal for 45 minutes | A 533% increase in the concentration of anhydrotetracycline and 4-epianhydrotetracycline was observed. |

| 40-80°C | General recommendation for thermal degradation studies | Significant degradation is expected within this range. |

| 30°C / 65% RH | Long-term stability testing condition (ICH) | Product should remain stable for extended periods. |

| 40°C / 75% RH | Accelerated stability testing condition (ICH) | Used to predict long-term stability in a shorter timeframe. |

Table 2: Effect of pH on Tetracycline Degradation

| pH Range | Condition | Observation |

| < 4 | Highly Acidic | Rapid formation of anhydrotetracycline and 4-epianhydrotetracycline. |

| 4 - 6 | Mildly Acidic | Epimerization to 4-epitetracycline occurs, which can then convert to EATC. The rate of degradation is significant. |

| 6 - 8 | Neutral to Slightly Alkaline | Tetracycline exhibits its greatest stability in this pH range. |

| > 8 | Alkaline | Degradation to other products can occur, though EATC formation is less favored than in acidic conditions. |

Experimental Protocols

Protocol 1: Forced Degradation Study of Tetracycline

This protocol is designed to intentionally degrade tetracycline under controlled stress conditions to identify and quantify degradation products, including EATC. This is crucial for developing stability-indicating analytical methods.

1. Materials:

-

Tetracycline Hydrochloride

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water

-

Methanol or other suitable solvent

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV detector

2. Procedure:

-

Acid Hydrolysis:

-

Dissolve a known concentration of tetracycline in 0.1 M HCl.

-

Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve a known concentration of tetracycline in 0.1 M NaOH.

-

Incubate the solution at 60°C for a specified time.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve a known concentration of tetracycline in 3% H₂O₂.

-

Keep the solution at room temperature for a specified time.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid tetracycline in a thin layer in a petri dish.

-

Expose the sample to a high temperature (e.g., 80°C) in an oven for a specified time.

-

At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

-

-

Photodegradation:

-

Dissolve tetracycline in a suitable solvent (e.g., water or methanol).

-

Expose the solution to a light source in a photostability chamber (e.g., option 1 of the ICH Q1B guideline).

-

Simultaneously, keep a control sample in the dark.

-

At specified time points, analyze both the exposed and control samples by HPLC.

-

Protocol 2: HPLC Analysis of Tetracycline and EATC

This method is for the quantification of tetracycline and its degradation product, 4-epianhydrotetracycline (EATC).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a suitable buffer and organic solvent. A common mobile phase consists of a mixture of ammonium oxalate buffer, dimethylformamide, and dibasic ammonium phosphate, or a simpler mixture of acetonitrile and a phosphate buffer at an acidic pH (e.g., pH 2.5).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of tetracycline reference standard in a suitable solvent.

-

Prepare a stock solution of EATC reference standard.

-

Create a series of calibration standards by diluting the stock solutions.

-

Prepare samples from the forced degradation study by diluting them to fall within the calibration range.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks for tetracycline and EATC based on their retention times compared to the standards.

-

Quantify the amount of tetracycline and EATC in the samples using the calibration curve.

-

Visualizations

Caption: Chemical degradation pathway of tetracycline to 4-epianhydrotetracycline.

Caption: Workflow for forced degradation and analysis of tetracycline.

References

- 1. Hydrolytic transformation mechanism of tetracycline antibiotics: Reaction kinetics, products identification and determination in WWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of concomitant degradation of tetracycline to epitetracycline, anhydrotetracycline, and epianhydrotetracycline in acid phosphate solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]

Technical Support Center: Optimization of Mobile Phase for Better Separation of Tetracycline Epimers

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of tetracycline epimers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the separation of tetracycline and its epimers challenging?

A: The separation is challenging due to the structural similarity of the epimers, which differ only in the stereochemistry at the C-4 position.[1][2] This subtle difference makes achieving baseline resolution difficult. Additionally, tetracyclines can undergo reversible epimerization in solution, particularly in weakly acidic conditions (pH 3-5), which can affect quantification and peak purity.[3][4]

Q2: My chromatogram shows poor resolution between the tetracycline and its 4-epimer peak. What should I do?

A: Poor resolution is a common issue. Here are several steps you can take to improve it:

-

Optimize Mobile Phase pH: The pH of the mobile phase is a critical factor. Operating at a low pH, typically around 2.0-3.0, can help to minimize the on-column epimerization and improve peak shape.[3][5] Using an acidic mobile phase ensures that the tetracycline and its epimer are in a single, protonated form, leading to sharper peaks.

-

Adjust Organic Modifier Concentration: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) significantly impact retention and resolution. A systematic evaluation of the organic modifier percentage is recommended. Sometimes, a lower percentage of the organic modifier can improve the separation between the closely eluting epimers.

-

Incorporate Mobile Phase Additives: Additives like oxalic acid or EDTA are known to improve peak shape and resolution by chelating with any residual metal ions in the HPLC system or on the column that can cause peak tailing.[1][2]

-

Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider a different column. Phenyl or C8 columns have shown good selectivity for tetracycline and its epimers.[6][7]

Q3: I am observing significant peak tailing for my tetracycline peaks. What is the cause and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the tetracycline molecules and the stationary phase, or by the presence of metal ions. Here’s how to address it:

-

Use Metal Chelating Agents: The most common solution is to add a chelating agent like oxalic acid or EDTA to the mobile phase.[1][2] These agents bind to metal ions that can interact with the tetracycline molecules, a known cause of peak tailing.

-

Adjust Mobile Phase pH: A low pH (around 2.0) can suppress the ionization of silanol groups on the silica-based columns, reducing secondary interactions and improving peak symmetry.[5]

-

Column Conditioning: Pre-washing the column with a solution containing EDTA can help remove metal contaminants.[1][2]

Q4: My results for tetracycline concentration are not reproducible. Could epimerization be the cause?

A: Yes, epimerization can lead to poor reproducibility. The equilibrium between tetracycline and its 4-epimer is sensitive to pH and temperature.[3] If the conditions of your sample preparation and analysis are not tightly controlled, the ratio of the two epimers can vary between runs, leading to inconsistent results. To mitigate this:

-

Control Sample pH: Ensure that the pH of your sample diluent is consistent and ideally matches the initial mobile phase pH.

-

Maintain Consistent Temperature: Use a column oven to maintain a constant temperature during the analysis, as temperature can affect the rate of epimerization.

-

Analyze Samples Promptly: Prepare samples just before analysis to minimize the time for epimerization to occur in solution.[7]

Q5: What is the recommended starting point for mobile phase optimization?

A: A good starting point for separating tetracycline epimers is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic modifier like acetonitrile or methanol. A common starting point is a mobile phase of acetonitrile and water (or a buffer like phosphate or oxalate) at a low pH (e.g., 2.2).[6][8] From there, you can systematically adjust the parameters as described in the experimental protocol below.

Experimental Protocols

Detailed Methodology for Mobile Phase Optimization

This protocol outlines a systematic approach to optimize the mobile phase for the separation of tetracycline and its 4-epimer.

1. Initial Conditions:

-

Column: C18 or C8, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.01 M Oxalic Acid in Water, pH adjusted to 2.0 with ammonium hydroxide.[5]

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a shallow gradient to scout for the optimal organic modifier concentration (e.g., 10-40% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 355 nm[5]

-

Injection Volume: 10 µL

-

Sample: A standard solution containing both tetracycline and its 4-epimer.

2. Systematic Optimization Steps:

-

Step 1: pH Evaluation:

-

Step 2: Organic Modifier Selection and Optimization:

-

Compare the separation using acetonitrile and methanol as the organic modifier (Mobile Phase B).

-